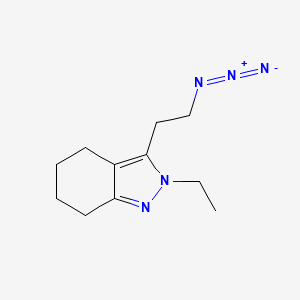![molecular formula C14H16N2S B1479797 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098050-75-8](/img/structure/B1479797.png)
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, also known as CMT, is a novel small molecule that has been used in various scientific research applications. It is a cyclic hydrocarbon containing both a cyclopropylmethyl and a thiophen-3-yl group. CMT has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Furthermore, CMT has been used as a molecular probe to study the structure and function of various biological systems.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is not fully understood. However, it is believed to interact with certain proteins and enzymes, resulting in changes in their structure and/or function. It is also believed to interact with certain receptors, resulting in changes in their activity. Additionally, 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole may interact with certain metabolic pathways, resulting in changes in the production of various metabolites.
Biochemical and Physiological Effects
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been found to possess a variety of biochemical and physiological effects. In cell culture studies, 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been found to inhibit the growth of various cancer cells. Additionally, 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been found to possess anti-inflammatory and anti-bacterial activities. Furthermore, 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been found to possess neuroprotective and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in lab experiments is that it is a small molecule, which makes it easier to handle and manipulate. Additionally, 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is relatively non-toxic, making it safe to use in biological experiments. However, one limitation of using 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in lab experiments is that it is not very soluble in water, making it difficult to prepare aqueous solutions.
Direcciones Futuras
Future research on 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. Furthermore, future research could focus on developing more efficient and cost-effective methods for delivering 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole to target cells. Finally, future research could focus on exploring the potential of 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as a biomarker for various diseases.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been used in a variety of scientific research applications. It has been used as a molecular probe to study the structure and function of various biological systems, including proteins and enzymes. Furthermore, 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been used to study the mechanism of action of various drugs and to identify new drug targets. Additionally, 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been used to study the effects of various environmental factors on biological systems.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-12-13(3-1)16(8-10-4-5-10)15-14(12)11-6-7-17-9-11/h6-7,9-10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVWKMVTJAPHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CSC=C3)CC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479714.png)
![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479715.png)
![3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479716.png)
![2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479718.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479719.png)

![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479725.png)
![3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479726.png)
![3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479727.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479728.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479729.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479732.png)
![Methyl 2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479735.png)
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479737.png)